(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
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Overview
Description
(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C22H22FN5O and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment
The compound has been mentioned in a patent for combinatorial methods to improve the therapeutic benefit of bisantrene and its analogs and derivatives . These methods and compositions are particularly applicable to bisantrene or derivatives, analogs, or prodrugs thereof .
Antiviral Activity
Indole derivatives, which are structurally similar to this compound, have shown antiviral activity . This suggests potential for the compound in antiviral research.
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory effects . This could indicate a potential application of the compound in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown anticancer activity . This suggests that the compound could have potential applications in cancer research and treatment.
Kinetic Resolution
The compound has been used in kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones via gold-catalyzed divergent (4 + 4) cycloadditions . This process provides stereoselective access to furan fused eight-membered heterocycles .
Mechanism of Action
Target of Action
It is known that similar compounds, such as fluoroquinolones, interact with bacterial dna-gyrase .
Mode of Action
Fluoroquinolones, which share structural similarities with this compound, act by inhibiting bacterial dna-gyrase . This enzyme is responsible for settling the long bacterial DNA or circular DNA into the cell through supercoiling . Inactivation of this enzyme disrupts the DNA supercoiling, causing the bacterial cell to die as the DNA can no longer be contained within the cell .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects the dna replication pathway in bacteria, given its potential interaction with dna-gyrase .
Pharmacokinetics
It is known that the structure-activity relationship study of fluoroquinolones suggested that the carboxylic acid or hydrolyzable amide and ester group at c-3 position is essential for activity, and basic group at c-7 can influence the potency and pharmacokinetics of fluoroquinolones .
Result of Action
Based on the mode of action, it can be inferred that the compound likely causes bacterial cell death by disrupting the dna supercoiling .
Action Environment
It is known that the efficacy of similar compounds, such as fluoroquinolones, can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c23-18-5-3-15(4-6-18)17-13-20(24-14-17)22(29)28-11-9-27(10-12-28)21-8-7-19(25-26-21)16-1-2-16/h3-8,13-14,16,24H,1-2,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXENLMBNWXGQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone |
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